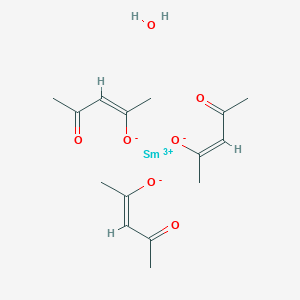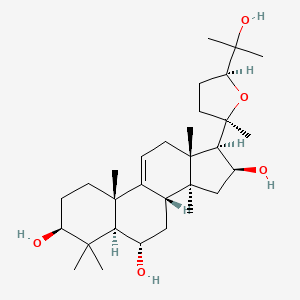
Astragenol
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
This compound, also known as Cyclothis compound (CAG), is a tetracyclic triterpenoid isolated from the Astragalus genus . It is known to primarily target the human enzyme telomerase . Telomerase is an enzyme that adds DNA sequence repeats to the 3’ end of DNA strands in the telomere regions, which are found at the ends of chromosomes . This action of telomerase helps prevent the loss of important DNA from chromosome ends, thereby protecting the genetic data and enabling cells to divide correctly .
Mode of Action
This compound interacts with its target, telomerase, by activating it . This activation leads to an increase in telomerase activity, which may inhibit the onset of cellular senescence . Cellular senescence is a state in which normal healthy cells lose the ability to divide. By delaying this process, this compound could potentially extend the lifespan of cells .
Biochemical Pathways
This compound affects several biochemical pathways. One key pathway is the MAP kinase pathway . This compound has been shown to downregulate the expression of phospho c-Jun-N-terminal kinase (p-JNK), p-38, and phospho-extracellular signal-related kinase (ERK1/2) in the brains of mice injected with Amyloid-beta (Aβ), a peptide linked to Alzheimer’s disease . This suggests that this compound may have a neuroprotective effect .
Pharmacokinetics
It is known that this compound is more lipid-soluble and more easily absorbed transdermally compared to astragaloside iv (asi), from which it is derived . Encapsulation of this compound in phospholipid vesicles has been shown to enhance its transport and delivery across the skin barrier , suggesting a potential method for improving its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to regulate oxidative stress, neurotrophic dysfunctions, neuroinflammation, and apoptotic cell death . For instance, this compound has been found to elevate the expression of Nrf2 (nuclear factor erythroid 2–related factor 2), HO-1 (heme oxygenase-1), p-TrKB, BDNF, and NeuN in the brains of mice co-treated with Aβ and this compound . These findings suggest that this compound may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative conditions .
Biochemische Analyse
Biochemical Properties
Astragenol interacts with various enzymes, proteins, and other biomolecules. It is involved in the regulation of oxidative stress, neurogenic dysfunction, activated mitogen-activated protein (MAP) kinases, and mitochondrial apoptosis . The compound this compound is also known to moderately increase telomerase activity and inhibit the onset of cellular senescence .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It influences cell function by regulating oxidative stress, neurogenic dysfunction, neuroinflammation, and apoptotic cell death . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to regulate oxidative stress, neurotrophic dysfunctions, neuroinflammation, and apoptotic cell death in an Aβ-induced mouse model of Alzheimer’s disease (AD) . This compound also has binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound regulates oxidative stress, neurotrophic processes, neuroinflammation, apoptotic cell death, and memory impairment in the mouse model of AD .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects are still being studied, this compound has been shown to have pro-cell proliferative activity and promote wound closure by activating telomerase .
Metabolic Pathways
This compound is involved in various metabolic pathways. The biosynthetic pathway of astragalosides in plants includes the mevalonate (MVA) pathway and the 2-C-methl-D-erythritol-4-phospate (MEP) pathway . These pathways ultimately produce the precursor isopentenyl pyrophosphate (IPP) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been shown that encapsulation of this compound in phospholipid vesicles enhances the transport and delivery across the skin barrier , which can be a new practical approach to make it more bioavailable for transdermal absorption.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Astragenol kann durch Hydrolyse von Astragaloside IV, einem Glykosid, das in Astragalus membranaceus vorkommt, synthetisiert werden. Es gibt drei Hauptmethoden für diese Hydrolyse:
Enzymatische Hydrolyse: Spezielle Enzyme, wie z. B. β-Xylosidase und β-Glucosidase, werden verwendet, um die Hydrolyse von Astragaloside IV zu this compound zu katalysieren.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfolgt in der Regel mit der enzymatischen Hydrolysemethode, da diese eine höhere Effizienz und Spezifität aufweist. Die Verwendung rekombinanter Glykosidasen hat sich gezeigt, dass sie die Ausbeute an this compound in industriellen Umgebungen deutlich verbessert .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Astragenol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: This compound kann oxidiert werden, um verschiedene Derivate wie 20(27)-Octanor-Cyclothis compound zu bilden.
Häufige Reagenzien und Bedingungen
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils einzigartige chemische und biologische Eigenschaften besitzen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Medizin: This compound wird wegen seiner potenziellen Anti-Aging-, Anti-Krebs-, Anti-Entzündungs-, Anti-Osteoporose- und Anti-Neurodegenerationseigenschaften untersucht
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Aktivierung der Telomerase aus, einem Enzym, das Telomerwiederholungen an die Enden von Chromosomen addiert, wodurch die Zelllebensdauer und -proliferation gefördert werden . Es moduliert auch verschiedene Signalwege, darunter den Mitogen-aktivierten Protein-Kinase-(MAPK-)Signalweg, der an zellulären Stressreaktionen und Apoptose beteiligt ist .
Wissenschaftliche Forschungsanwendungen
Astragenol has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Astragenol ist strukturell ähnlich anderen Triterpensaponinen, die aus der Gattung Astragalus isoliert wurden, wie z. B. Astragaloside IV, Astragaloside I und Astragaloside II . this compound ist einzigartig in seiner höheren Lipophilie und besseren transdermalen Absorption im Vergleich zu seinen Glykosid-Gegenstücken . Dies macht es in verschiedenen therapeutischen Anwendungen bioverfügbarer und effektiver.
Liste ähnlicher Verbindungen
- Astragaloside IV
- Astragaloside I
- Astragaloside II
- Astrasieversianin VII
- Isoastragaloside I
- Astragaloside III
Die einzigartigen Eigenschaften von this compound und seine breite Palette von Anwendungen machen es zu einer Verbindung von großem Interesse sowohl in der wissenschaftlichen Forschung als auch in industriellen Anwendungen.
Eigenschaften
IUPAC Name |
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22+,23+,24+,27-,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNESISUQBYQIIU-LOIFQKOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](O1)C(C)(C)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC=C4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170200 | |
| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86541-79-9 | |
| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B6596273.png)
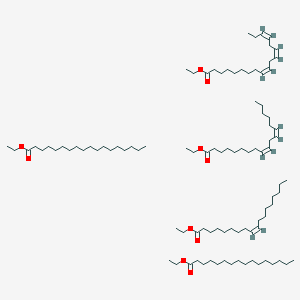
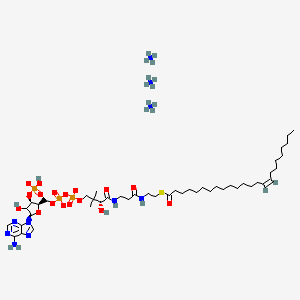
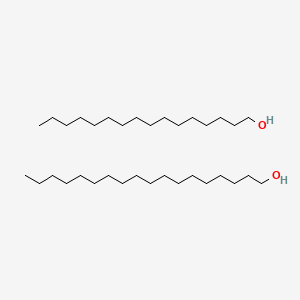
![2-ethylhexyl 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylsulfanyl]acetate](/img/structure/B6596294.png)
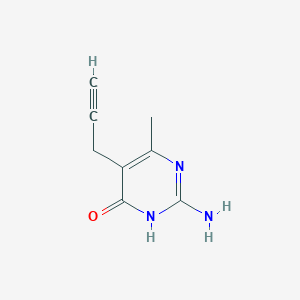
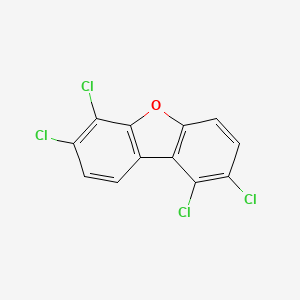
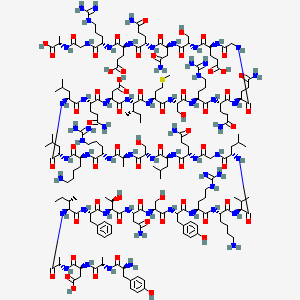
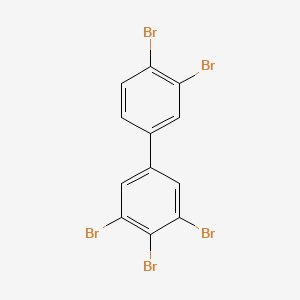
![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)
![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)
![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)
![2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole](/img/structure/B6596340.png)
